molecular formula C12H11NO5S3 B2987893 Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate CAS No. 1021046-60-5

Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate

Cat. No.: B2987893
CAS No.: 1021046-60-5
M. Wt: 345.4
InChI Key: XQXJZOXFCIIYHT-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate is a thiophene-derived compound featuring a 2-carboxylate ester and a 3-amino substituent modified with a (2-thienylsulfonyl)acetyl group.

Key structural features include:

  • Thiophene backbone: Provides aromaticity and π-conjugation.
  • Sulfonyl group: Enhances polarity and electron-withdrawing effects, influencing solubility and reactivity.
  • Ester moiety: Increases lipophilicity, affecting bioavailability.

Properties

IUPAC Name

methyl 3-[(2-thiophen-2-ylsulfonylacetyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5S3/c1-18-12(15)11-8(4-6-20-11)13-9(14)7-21(16,17)10-3-2-5-19-10/h2-6H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXJZOXFCIIYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Esterification: The ester functional group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group or other substituents on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives or alcohols.

Scientific Research Applications

Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for the development of pharmaceuticals.

    Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group and ester functional group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate with structurally related thiophene derivatives, highlighting substituent variations and their implications:

Compound Name Substituent at 3-Position Key Features CAS Number Reference
Methyl 3-[(thiophen-2-ylacetyl)amino]thiophene-2-carboxylate Thiophene-2-ylacetyl (no sulfonyl) Lacks sulfonyl group; reduced electron-withdrawing effects. N/A
Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate 2-Aminophenylsulfanyl acetyl Sulfanyl (S-) instead of sulfonyl (SO₂); less polar. 477869-07-1
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate Bromoacetyl Bromine substituent enhances leaving-group potential. 227958-47-6
Methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate Ethoxycarbonylamino Carbamate group; moderate electron withdrawal. N/A
Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate Sulfanylacetyl (SH) Thiol group; prone to oxidation. N/A
Methyl 3-[[2-(Propylamino)acetyl]amino]-4-methylthiophene-2-carboxylate Propylaminoacetyl Aminoalkyl substituent; increased basicity. 82596-30-3

Key Comparative Analysis

Electronic Effects: The sulfonyl group in the target compound strongly withdraws electrons, increasing acidity of the adjacent NH group compared to sulfanyl or alkylamino derivatives. Bromoacetyl derivatives (e.g., CAS 227958-47-6) exhibit electrophilic character due to the bromine atom, enabling cross-coupling reactions absent in the sulfonyl variant .

Synthesis and Stability :

  • Sulfonyl-containing compounds often require sulfonation steps (e.g., SO₂Cl₂ treatment) or oxidation of thiol intermediates .
  • Thiol-derived analogs (e.g., sulfanylacetyl) are less stable under oxidative conditions compared to sulfonyl derivatives .

Ethoxycarbonylamino derivatives (e.g., from ) are precursors for prodrugs, whereas bromoacetyl groups may confer cytotoxicity .

Spectroscopic Signatures :

  • IR Spectroscopy : Sulfonyl groups show distinct SO₂ asymmetric/symmetric stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹, absent in sulfanyl or alkyl derivatives .
  • NMR : The deshielding effect of the sulfonyl group shifts adjacent protons downfield (e.g., NH to ~10–12 ppm) compared to carbamate or thiol analogs .

Biological Activity

Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate is a thiophene derivative that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This compound is characterized by its complex structure, which includes a thiophene ring and various functional groups that contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁N₁O₅S₃
  • Molecular Weight : 303.378 Da

The compound's structure allows it to interact with various biological targets, leading to diverse therapeutic effects. The presence of the thiophene ring is particularly noteworthy, as thiophene derivatives are known for their wide range of biological activities.

This compound interacts with multiple biochemical pathways:

  • Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in prostate cancer cell lines (PC-3) .

Biological Activity Overview

Activity Type Description
Antimicrobial Effective against various bacterial strains, including E. coli and S. aureus .
Anti-inflammatory Reduces levels of inflammatory markers .
Anticancer Induces apoptosis in cancer cell lines .
Analgesic Exhibits pain-relieving properties in animal models .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antibacterial properties of thiophene derivatives, including this compound. Results indicated significant inhibition against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria using disk diffusion methods .
  • Anti-inflammatory Mechanism :
    • Research demonstrated that the compound downregulates the expression of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory disorders .
  • Anticancer Activity Assessment :
    • In vitro studies on PC-3 prostate cancer cells revealed that the compound could induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Exhibits good tissue penetration due to its lipophilic nature.
  • Metabolism : Primarily metabolized via hepatic pathways.
  • Excretion : Eliminated through renal pathways, with a half-life conducive to therapeutic use.

Q & A

What are the validated synthetic routes for Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate, and what challenges arise in optimizing yield and purity?

Answer:
The synthesis typically involves multi-step reactions, such as coupling 3-aminothiophene-2-carboxylate derivatives with sulfonylacetyl groups. For example, analogous compounds are synthesized using catalysts like DCC/DMAP for amide bond formation or thioglycolic acid under inert conditions . Key challenges include:

  • Side reactions : Competing ester hydrolysis or sulfonation byproducts may form.
  • Purification : Use reverse-phase HPLC or column chromatography to isolate the target compound, confirmed via 1^1H/1313C NMR and mass spectrometry .
  • Yield optimization : Adjust reaction stoichiometry, temperature (e.g., 130°C for thioglycolic acid coupling), and catalyst loading .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • Spectroscopy : 1^1H/1313C NMR to verify substituent positions and amide bond formation. IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm1^{-1}) .
  • Chromatography : HPLC (>95% purity) to detect impurities from incomplete reactions .
  • Thermal analysis : Melting point consistency (e.g., 213–226°C for related analogs) .
  • Mass spectrometry : High-resolution MS to validate molecular weight .

How is the biological activity of this compound initially screened in academic research?

Answer:

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values), anti-inflammatory effects via COX-2 inhibition, or cytotoxicity using MTT assays on cancer cell lines .
  • Target identification : Radioligand binding assays (e.g., for kinase or receptor targets) or enzymatic inhibition studies (e.g., tubulin polymerization) .

What methodologies are employed to elucidate the mechanism of action of this compound in disease models?

Answer:

  • Molecular docking : Predict interactions with targets (e.g., hepatitis B virus proteins or tubulin) using software like AutoDock .
  • Gene knockout models : Compare activity in wild-type vs. target-deficient cells to confirm specificity .
  • Proteomics/transcriptomics : Identify downstream pathways via Western blot or RNA-seq after treatment .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

  • Synthetic modifications : Introduce substituents (e.g., methoxy, trifluoromethyl) to thiophene or sulfonyl groups and test bioactivity .
  • In vitro profiling : Compare IC50_{50} values across analogs to identify critical functional groups .
  • Computational modeling : Use QSAR to predict optimal substituents for binding affinity .

How should researchers address contradictory bioactivity data across studies?

Answer:

  • Verify purity : Re-analyze compounds via HPLC/NMR to rule out impurities .
  • Assay standardization : Replicate experiments under consistent conditions (e.g., cell line, incubation time) .
  • Control compounds : Include positive/negative controls to validate assay sensitivity .

What strategies are recommended for pharmacokinetic profiling of this compound?

Answer:

  • In vitro ADME : Assess metabolic stability (e.g., liver microsome assays), permeability (Caco-2 monolayers), and plasma protein binding .
  • In vivo studies : Measure bioavailability, half-life, and tissue distribution in rodent models using LC-MS/MS .

What safety protocols are essential when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Toxicity screening : Perform acute toxicity assays (e.g., LD50_{50} in mice) and monitor for respiratory irritation .
  • Waste disposal : Follow EPA guidelines for halogenated organic waste .

What challenges arise during scale-up synthesis for preclinical studies?

Answer:

  • Reaction reproducibility : Optimize stirring rate and temperature control to prevent exothermic side reactions .
  • Purification bottlenecks : Replace column chromatography with recrystallization for large batches .
  • Cost reduction : Substitute expensive catalysts (e.g., DCC) with cheaper alternatives like EDC .

How can computational modeling accelerate the development of derivatives with enhanced activity?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-target binding stability over time .
  • Free energy perturbation (FEP) : Predict binding affinity changes for virtual analogs .
  • ADMET prediction : Use tools like SwissADME to prioritize compounds with favorable pharmacokinetics .

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